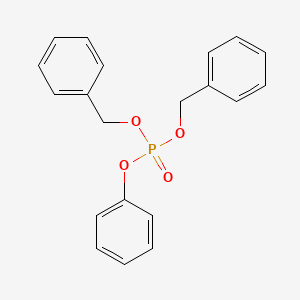
RHODIUM (III) BROMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rhodium (III) bromide: is an inorganic compound with the chemical formula RhBr₃ . It typically exists in two forms: an anhydrous form and a hydrated form, where the latter is often represented as RhBr₃·3H₂O. Both forms are brown solids, with the hydrated form being soluble in water and lower alcohols. This compound is primarily used as a precursor to other rhodium complexes and has applications in various chemical reactions .
Mechanism of Action
- In some cases, rhodium complexes have been studied for their antiviral activity, where they may interact with viral proteins or nucleic acids .
- Rhodium (III) bromide adopts the aluminum chloride crystal structure . Its interaction with biological targets likely involves coordination bonds.
- For antiviral rhodium complexes, mechanisms include viral genome photoinactivation and binding to viral proteins (e.g., S protein) .
Target of Action
Mode of Action
Pharmacokinetics
Result of Action
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions: Rhodium (III) bromide can be synthesized through the reaction of rhodium metal with bromine or bromine-containing compounds. One common method involves the reaction of rhodium metal with bromine trifluoride, resulting in the formation of this compound and rhodium (IV) fluoride . Another method involves the reaction of rhodium metal with hydrochloric acid and bromine, producing the dihydrate form RhBr₃·2H₂O .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes as laboratory methods but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of bromine trifluoride and hydrochloric acid with bromine are common industrial methods .
Chemical Reactions Analysis
Types of Reactions: Rhodium (III) bromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds such as rhodium (IV) fluoride.
Reduction: It can be reduced to lower oxidation state compounds, although specific conditions and reagents are required.
Substitution: this compound can participate in substitution reactions where bromide ions are replaced by other ligands.
Common Reagents and Conditions:
Bromine trifluoride: Used for oxidation reactions to form rhodium (IV) fluoride.
Aqueous potassium iodide: Used for substitution reactions to form rhodium (III) iodide.
Major Products Formed:
Rhodium (IV) fluoride: Formed through oxidation with bromine trifluoride.
Rhodium (III) iodide: Formed through substitution with aqueous potassium iodide.
Scientific Research Applications
Chemistry: Rhodium (III) bromide is used as a precursor to synthesize various rhodium complexes. These complexes are valuable in catalysis, particularly in hydrogenation and hydroformylation reactions .
Biology and Medicine: Rhodium complexes, including those derived from this compound, are being explored for their potential medicinal properties. They have shown promise in cancer treatment due to their ability to interact with DNA and inhibit cancer cell growth .
Industry: In the industrial sector, this compound is used in the production of rhodium catalysts, which are essential in various chemical processes, including the production of acetic acid and the hydrogenation of organic compounds .
Comparison with Similar Compounds
- Rhodium (III) chloride (RhCl₃)
- Rhodium (III) fluoride (RhF₃)
- Rhodium (III) iodide (RhI₃)
Comparison: Rhodium (III) bromide is similar to other rhodium halides in terms of its chemical properties and reactivity. it has unique solubility characteristics, being soluble in water and lower alcohols, which distinguishes it from some other rhodium halides. Additionally, while rhodium (III) chloride has been more extensively studied and used in various applications, this compound has attracted less academic and commercial attention .
Properties
CAS No. |
123333-87-9 |
|---|---|
Molecular Formula |
Br3H2ORh |
Molecular Weight |
360.63 g/mol |
IUPAC Name |
rhodium(3+);tribromide;hydrate |
InChI |
InChI=1S/3BrH.H2O.Rh/h3*1H;1H2;/q;;;;+3/p-3 |
InChI Key |
WMUVAMXULTVKIW-UHFFFAOYSA-K |
Canonical SMILES |
O.[Br-].[Br-].[Br-].[Rh+3] |
Origin of Product |
United States |
Q1: What is the typical structure of Rhodium(III) Bromide complexes with ligands like 1,10-phenanthroline and what spectroscopic methods are used for their characterization?
A1: Research indicates that the dichlorobis-(1,10-phenanthroline)rhodium(III) cation predominantly adopts a cis configuration []. This structural determination is supported by various spectroscopic techniques, including 1H NMR, infrared (IR), and Raman spectroscopy. These methods provide insights into the arrangement of ligands around the central Rhodium(III) ion. Additionally, X-ray crystallography studies confirm the cis stereochemistry, revealing the compound's isomorphism with cis-[Ir(phen)2Cl2]ClO4, where "phen" represents 1,10-phenanthroline [].
Q2: How does the number of bromide ligands influence the 103Rh NMR chemical shift in aquabromorhodium(III) complexes?
A2: Studies employing 103Rh NMR spectroscopy on a series of aquabromorhodium(III) complexes, [RhBrn(OH2)6–n]3–n (n = 0–6), revealed a distinct trend []. An increase in the number of bromide ligands directly correlates with a decrease in the 103Rh chemical shift (δRh). This observation is consistent with the nephelauxetic effect, where the presence of more bromide ligands increases electron density at the Rhodium nucleus, thereby shielding it from the external magnetic field and leading to a lower chemical shift value [].
Q3: Can you describe the reactivity of Rhodium(III) Bromide with diphenylphosphine?
A3: Although not explicitly detailed in the provided abstracts, the reaction of Rhodium(III) Bromide dihydrate with diphenylphosphine likely proceeds through a ligand substitution reaction. Diphenylphosphine, being a strong σ-donor ligand, can displace the labile water molecules from the Rhodium(III) coordination sphere. This reaction could potentially yield various products depending on reaction conditions such as stoichiometry, temperature, and solvent. Characterization of the resulting Rhodium(III) phosphine complexes would likely involve techniques like NMR spectroscopy, X-ray crystallography, and elemental analysis.
Q4: What insights into the luminescence properties of Rhodium(III) complexes can be derived from studies on trans-dibromotetra(pyridine)rhodium(III) bromide?
A4: Research on trans-dibromotetra(pyridine)rhodium(III) bromide explores the impact of deuteration on luminescence lifetimes []. Notably, deuterium substitution in the solvent (water-methanol) significantly enhances the luminescence lifetime of this complex. This observation suggests that high-frequency vibrations, particularly those involving O-H bonds in the solvent, play a significant role in the radiationless decay processes of the excited state. This finding highlights the importance of the solvent environment in influencing the photophysical properties of Rhodium(III) complexes [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


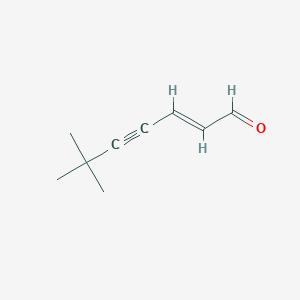

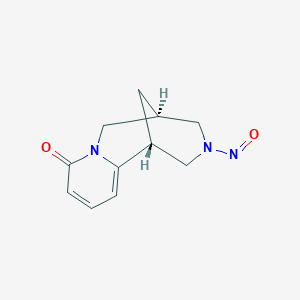
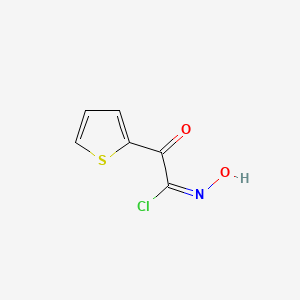

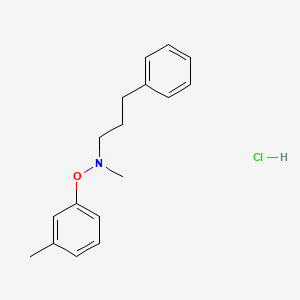
![2-[2-[2-Chloro-3-[2-[1,3-dihydro-3,3-dimethyl-1-(3-sulfopropyl)-2H-indol-2-ylidene]ethylidene]-1-cyclohexen-1-yl]ethenyl]-3,3-dimethyl-1-(3-sulfopropyl)-3H-indolium inner salt sodium salt](/img/structure/B1141965.png)
